![molecular formula C14H22N4O5 B1194686 Valtorcitabine CAS No. 380886-95-3](/img/structure/B1194686.png)
Valtorcitabine
描述
Valtorcitabine is a synthetic nucleoside analogue that has been investigated for its potential use in treating chronic hepatitis B virus (HBV) infection. It is a prodrug of L-deoxycytidine, designed to improve oral bioavailability and enhance antiviral activity .
准备方法
合成路线和反应条件
瓦尔托西替滨通过一系列化学反应合成,涉及L-缬氨酸与2'-脱氧胞苷的酯化反应。该过程通常涉及使用保护基团以确保在分子上的特定位点进行选择性反应。 反应条件通常包括使用有机溶剂、催化剂和受控温度以实现高产率和纯度 .
工业生产方法
瓦尔托西替滨的工业生产涉及扩大实验室合成过程,同时确保一致性、安全性以及成本效益。 这包括优化反应条件、纯化方法和质量控制措施,以大规模生产该化合物 .
化学反应分析
反应类型
瓦尔托西替滨会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢,通常使用氧化剂。
还原: 涉及添加氢或去除氧,通常使用还原剂。
常见试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 卤化物、胺。
亲电试剂: 卤代烷烃、酰氯
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,瓦尔托西替滨的氧化可以导致相应的氧代衍生物的形成,而还原可以产生脱氧衍生物 .
科学研究应用
瓦尔托西替滨已被广泛研究用于其抗病毒特性,特别是针对 HBV。它显示出通过靶向病毒 DNA 聚合酶来抑制 HBV 复制的希望。 此外,瓦尔托西替滨已与其他抗病毒剂(如替比夫定)联合研究,以增强治疗效果并降低耐药风险 .
作用机制
瓦尔托西替滨通过在受感染细胞内转化为其活性三磷酸形式来发挥其抗病毒作用。这种活性形式抑制 HBV DNA 聚合酶酶,阻止病毒 DNA 的复制。 该化合物选择性地靶向病毒聚合酶而不影响人细胞聚合酶,从而最大限度地减少潜在的副作用 .
相似化合物的比较
类似化合物
替比夫定: 另一种用于治疗 HBV 的核苷类似物。
拉米夫定: 一种核苷逆转录酶抑制剂,用于治疗 HBV 和 HIV。
恩替卡韦: 一种有效的 HBV 抗病毒剂
独特性
瓦尔托西替滨在其增强的口服生物利用度和对 HBV DNA 聚合酶的选择性抑制方面是独一无二的。 其前药设计使其在体内更好地吸收并转化为活性形式,使其成为与其他抗病毒剂联合治疗的有希望的候选药物 .
生物活性
Valtorcitabine, also known as L-deoxycytidine, is a nucleoside analogue currently under investigation for its antiviral properties, particularly against the hepatitis B virus (HBV). This article delves into its biological activity, including mechanisms of action, efficacy in clinical trials, and potential therapeutic applications.
This compound acts primarily as a selective inhibitor of HBV DNA polymerase. Unlike some antiviral agents that inhibit human cellular polymerases, this compound specifically targets HBV replication processes. Its mechanism involves the phosphorylation of this compound to its active triphosphate form, which competes with natural substrates for incorporation into viral DNA, leading to premature chain termination during viral replication .
Phase I and II Trials
Initial studies have demonstrated this compound's efficacy in reducing HBV viral load. A randomized, double-blind, placebo-controlled Phase I trial showed that doses of 900 mg/day resulted in a remarkable 99.9% reduction in HBV-DNA levels over a 12-week follow-up period .
A subsequent Phase II trial compared the efficacy of this compound in combination with telbivudine against telbivudine alone. Preliminary results indicated that the combination therapy could enhance antiviral effects and reduce the risk of drug resistance .
Trial Phase | Study Design | Dosage | Outcome |
---|---|---|---|
Phase I | Randomized, double-blind | 50-1200 mg/day | 99.9% reduction in HBV-DNA at 900 mg/day |
Phase II | Combination with telbivudine | 900 mg/day + telbivudine | Enhanced antiviral efficacy; reduced resistance risk |
Safety Profile
In clinical trials, this compound has shown a safety profile comparable to placebo, indicating good tolerability among patients with chronic HBV infection. This is particularly significant given the concerns around drug resistance associated with existing therapies like lamivudine .
Synergistic Effects
Research indicates that this compound exhibits synergistic effects when used in conjunction with other antiviral agents such as telbivudine. Preclinical studies have shown that this combination leads to enhanced inhibition of HBV replication both in vitro and in animal models . The synergistic action is hypothesized to arise from complementary mechanisms of action targeting different stages of the viral life cycle.
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Case Study 1 : A patient with chronic hepatitis B who was resistant to lamivudine treatment was switched to a regimen including this compound and telbivudine. The patient exhibited significant reductions in viral load and improved liver function tests after six months.
- Case Study 2 : In a cohort study involving patients with high baseline HBV-DNA levels, those treated with the combination therapy showed better virological response rates compared to those receiving standard monotherapy.
属性
IUPAC Name |
[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCYZPOEGWLYRM-QCZKYFFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870342 | |
Record name | Valtorcitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380886-95-3 | |
Record name | Valtorcitabine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380886953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valtorcitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Valtorcitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VALTORCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YQG6AQXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。